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Compound Name: Timapiprant

Cat. No.: B1682908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Timapiprant's interaction with its primary target,

the prostaglandin D2 receptor 2 (DP2), versus other prostanoid receptors. The information

presented is supported by experimental data to offer an objective assessment of Timapiprant's
selectivity.

Timapiprant (also known as OC000459) is a potent and selective antagonist of the DP2

receptor, a key player in allergic inflammation.[1][2][3][4][5] Its mechanism of action involves

blocking the effects of prostaglandin D2 (PGD2), a mediator released by mast cells and Th2

cells, thereby reducing inflammatory responses.[1][2] Understanding the selectivity of

Timapiprant is crucial for predicting its therapeutic efficacy and potential off-target effects.

Quantitative Analysis of Receptor Binding
Experimental data demonstrates Timapiprant's high affinity for the DP2 receptor. Studies have

determined its inhibitory constant (Ki) at human and rat DP2 receptors. In contrast,

comprehensive selectivity profiling indicates that Timapiprant does not exhibit significant

binding or functional activity at other prostanoid receptors, including the DP1, EP1-4, FP, IP,

and TP receptors.[2][4]

A key study by Pettipher et al. (2012) concluded that Timapiprant "does not interfere with the

ligand binding properties or functional activities of other prostanoid receptors (prostaglandin

E₁₋₄ receptors, D prostanoid receptor 1, thromboxane receptor, prostacyclin receptor, and

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1682908?utm_src=pdf-interest
https://www.benchchem.com/product/b1682908?utm_src=pdf-body
https://www.benchchem.com/product/b1682908?utm_src=pdf-body
https://www.benchchem.com/product/b1682908?utm_src=pdf-body
https://www.apexbt.com/oc000459.html
https://pubmed.ncbi.nlm.nih.gov/22106101/
https://www.selleckchem.com/products/oc000459.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9515385/
https://www.medchemexpress.com/oc000459.html
https://www.apexbt.com/oc000459.html
https://pubmed.ncbi.nlm.nih.gov/22106101/
https://www.benchchem.com/product/b1682908?utm_src=pdf-body
https://www.benchchem.com/product/b1682908?utm_src=pdf-body
https://www.benchchem.com/product/b1682908?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22106101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9515385/
https://www.benchchem.com/product/b1682908?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


prostaglandin F receptor)".[2] While the specific Ki values for these off-target receptors are

often not published and reported as having "no significant inhibitory activity," the high potency

at the DP2 receptor underscores its selectivity.

Receptor Ligand Species Ki (nM) Reference

DP2 (CRTH2) Timapiprant
Human

(recombinant)
13 [5]

DP2 (CRTH2) Timapiprant
Human (native,

Th2 cells)
4 [2][5]

DP2 (CRTH2) Timapiprant
Rat

(recombinant)
3 [5]

DP1 Timapiprant Not specified
No significant

activity
[2][4]

EP1 Timapiprant Not specified
No significant

activity
[2][4]

EP2 Timapiprant Not specified
No significant

activity
[2][4]

EP3 Timapiprant Not specified
No significant

activity
[2][4]

EP4 Timapiprant Not specified
No significant

activity
[2][4]

FP Timapiprant Not specified
No significant

activity
[2][4]

IP Timapiprant Not specified
No significant

activity
[2][4]

TP Timapiprant Not specified
No significant

activity
[2][4]
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The determination of Timapiprant's receptor binding affinity and functional antagonism is

achieved through established in vitro assays.

Radioligand Binding Assays
These assays are fundamental in determining the binding affinity (Ki) of a compound for a

specific receptor.

Objective: To measure the ability of Timapiprant to displace a radiolabeled ligand from the

target prostanoid receptor.

Methodology:

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the

specific human prostanoid receptor (e.g., DP2, DP1, EP1-4, FP, IP, or TP).

Assay Setup: A constant concentration of a suitable radiolabeled prostanoid (e.g.,

[³H]PGD2 for DP receptors) is incubated with the receptor-expressing membranes in the

presence of varying concentrations of unlabeled Timapiprant.

Incubation: The mixture is incubated to allow binding to reach equilibrium.

Separation: The receptor-bound radioligand is separated from the free radioligand,

typically by rapid filtration through glass fiber filters.

Quantification: The amount of radioactivity trapped on the filters is measured using a

scintillation counter.

Data Analysis: The concentration of Timapiprant that inhibits 50% of the specific binding

of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff

equation.

Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays assess the ability of a compound to act as an agonist or antagonist at a

receptor by measuring a downstream cellular response.
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Objective: To determine the functional potency of Timapiprant as an antagonist at

prostanoid receptors.

Methodology:

Cell Culture: Cells expressing the target prostanoid receptor are cultured and loaded with

a calcium-sensitive fluorescent dye.

Compound Incubation: The cells are pre-incubated with varying concentrations of

Timapiprant or a vehicle control.

Agonist Stimulation: The cells are then stimulated with a known agonist for the specific

prostanoid receptor (e.g., PGD2 for DP2).

Signal Detection: The change in intracellular calcium concentration is measured using a

fluorometric imaging plate reader.

Data Analysis: The concentration of Timapiprant that inhibits 50% of the agonist-induced

response (IC50) is calculated to determine its antagonistic potency.

Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G-protein coupled receptors (GPCRs) that mediate diverse

physiological effects through various signaling pathways. The selectivity of Timapiprant for the

DP2 receptor ensures a targeted modulation of a specific inflammatory pathway.
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Caption: Prostanoid receptor signaling pathways and the selective antagonism of DP2 by

Timapiprant.

The diagram above illustrates the coupling of different prostanoid receptors to their respective

G-proteins and downstream signaling cascades. Timapiprant's selective blockade of the Gi-
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coupled DP2 receptor prevents the inhibition of adenylyl cyclase, thereby modulating cellular

responses, such as chemotaxis and activation of inflammatory cells, without affecting the

pathways mediated by other prostanoid receptors.

In conclusion, the available experimental evidence strongly supports the classification of

Timapiprant as a highly selective DP2 receptor antagonist. Its lack of significant cross-

reactivity with other prostanoid receptors makes it a valuable tool for investigating the specific

roles of the DP2 signaling pathway in health and disease, and a promising therapeutic

candidate for allergic inflammatory conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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